4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-12(2)23-14(4)18(13(3)21-23)27(24,25)22-10-6-7-16(11-22)26-17-8-9-19-15(5)20-17/h8-9,12,16H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQSHPZCLOHFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a complex heterocyclic molecule that combines features of pyrazole and pyrimidine. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 408.5 g/mol. The structural components include:
- Pyrazole moiety : Known for its role in various biological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Pyrimidine structure : Contributes to the compound's potential as an antimetabolite.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activity. For instance, compounds similar to the one have been tested against various cancer cell lines, showing significant cytotoxic effects. A study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances their therapeutic efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | MCF-7 | 15 | Induces apoptosis |
| Pyrazole Derivative B | MDA-MB-231 | 10 | Synergistic with doxorubicin |
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been extensively studied. For example, compounds containing the pyrazole ring have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of sulfonyl groups enhances their activity by improving solubility and bioavailability .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies on related compounds indicate strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.2 |
| Urease | Non-competitive | 3.8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Pyrazole Ring : The isopropyl group at position 1 enhances lipophilicity, improving cellular uptake.
- Sulfonyl Group : Increases binding affinity to target proteins, enhancing biological activity.
- Piperidine Linker : Provides flexibility and contributes to the overall pharmacokinetic profile.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a related pyrazole derivative demonstrated a reduction in tumor size in patients resistant to conventional therapies.
- Antimicrobial Trials : A series of trials showed that derivatives with the sulfonyl group exhibited higher efficacy against multidrug-resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Core : 2-Methylpyrimidine linked to a sulfonated pyrazole-piperidine system.
- Key Substituents :
- Pyrazole : 1-Isopropyl, 3,5-dimethyl groups enhance steric bulk and lipophilicity.
- Sulfonyl-Piperidine : Likely improves solubility and serves as a hydrogen bond acceptor.
- Synthesis : While explicit details are unavailable, analogous routes from pyrazolopyrimidine chemistry (e.g., sulfonation of pyrazole, coupling with piperidine-oxy intermediates) may apply .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2).
- Core: Pyrazolo[3,4-d]pyrimidine with an imino group.
- Key Substituents : p-Tolyl and amine groups.
- Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1), highlighting cyclization strategies absent in the target compound’s synthesis .
Pyrimidinone Derivatives ()
- Example : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (Compound 4i).
- Core: Pyrimidinone with coumarin and tetrazole moieties.
- Key Substituents : Coumarin (fluorescent), tetrazole (bioisostere for carboxylic acids).
- Synthesis : Involves multi-step coupling of pyrazolones and tetrazoles, differing from the sulfonation steps in the target compound .
Key Observations :
Structural and Functional Advantages
- Target vs.
- Target vs. Pyrimidinones (): The absence of bulky coumarin/tetrazole substituents may reduce off-target interactions, favoring kinase selectivity.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential sulfonylation and etherification steps. A general approach includes:
Sulfonylation : React 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-3-ol under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
Ether Formation : Couple the sulfonylated piperidine intermediate with 4-chloro-2-methylpyrimidine using a base (e.g., NaH or K₂CO₃) in DMF at 80–90°C for 12–24 hours .
- Optimization : Use Design of Experiments (DoE) to vary parameters like solvent polarity, temperature, and stoichiometry. For example, fractional factorial designs can identify critical factors affecting yield .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%) .
- NMR : Confirm the presence of key protons (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm, pyrimidine CH₃ at δ 2.5 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 448.2 (calculated for C₂₁H₃₀N₅O₃S) .
Q. What are the critical structural features influencing its reactivity and stability?
- Methodological Answer :
- Key Features :
Sulfonyl Group : Enhances electrophilicity for nucleophilic substitutions but may hydrolyze under strong acidic/basic conditions .
Pyrimidine-Piperidine Ether Linkage : Susceptible to oxidative cleavage; stability tests in DMSO/water (1:1) at 37°C for 48 hours are recommended .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies to prioritize protective group strategies .
Advanced Research Questions
Q. How can computational methods guide the optimization of its synthetic pathway?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., artificial force-induced reaction method) to map energy barriers for sulfonylation and etherification steps .
- Machine Learning : Train models on existing pyrazole-sulfonylation datasets to predict optimal solvent/reagent combinations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use hierarchical clustering to identify outliers in IC₅₀ values from diverse cell lines (e.g., HepG2 vs. HEK293) .
- Target Validation : Perform CRISPR knockouts of suspected targets (e.g., PI3K isoforms) to confirm mechanism .
Q. How does the stereoelectronic environment of the piperidine ring affect its pharmacological profile?
- Methodological Answer :
- Conformational Analysis : Conduct NOESY NMR to determine axial/equatorial preferences of the sulfonyl group .
- Docking Studies : Use AutoDock Vina to simulate binding poses in kinase active sites (e.g., JAK2), correlating with IC₅₀ values .
Q. What are the degradation pathways under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative) at 70°C for 24 hours.
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives via hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
